4-Bromo-2-(methoxycarbonyl)benzoic acid
Overview
Description
4-Bromo-2-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7BrO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 4 and 2 are substituted with a bromine atom and a methoxycarbonyl group, respectively. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methoxycarbonyl)benzoic acid typically involves multiple steps starting from readily available raw materials. One common synthetic route includes the following steps:
Nitration: The starting material, dimethyl terephthalate, undergoes nitration to introduce a nitro group.
Hydrolysis: The nitro compound is then hydrolyzed to form the corresponding carboxylic acid.
Hydrogenation: The nitro group is reduced to an amino group through hydrogenation.
Esterification: The amino compound is esterified to introduce the methoxycarbonyl group.
Bromination: The esterified compound is brominated to introduce the bromine atom at the desired position.
Diazotization: Finally, the amino group is converted to a diazonium salt, which is then hydrolyzed to yield this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound is scaled up to produce large quantities. The process involves the same steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. The use of large reactors, precise control of reaction conditions, and continuous monitoring ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid or esterified to form different esters.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Esterification: Reagents like methanol and sulfuric acid are used for esterification, while hydrolysis requires water and a base or acid.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include various substituted benzoic acids and esters.
Esterification and Hydrolysis: Products include different esters and carboxylic acids.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Bromo-2-(methoxycarbonyl)benzoic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: It is used as an intermediate in the synthesis of potential therapeutic agents, including SGLT2 inhibitors for diabetes treatment.
Material Science: It is used in the development of new materials with specific properties.
Chemical Biology: It is employed in the study of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(methoxycarbonyl)benzoic acid depends on its application. In pharmaceutical research, it acts as an intermediate in the synthesis of drugs that target specific biological pathways. For example, in the synthesis of SGLT2 inhibitors, it contributes to the inhibition of glucose reabsorption in the kidneys, thereby lowering blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Similar structure but with a chlorine atom instead of a hydrogen atom at position 2.
Methyl 4-(bromomethyl)benzoate: Similar structure but with a bromomethyl group instead of a bromine atom.
2-Bromo-4-(methoxycarbonyl)benzoic acid: Similar structure but with the bromine atom at position 2 instead of 4.
Uniqueness
4-Bromo-2-(methoxycarbonyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and potential therapeutic agents .
Properties
IUPAC Name |
4-bromo-2-methoxycarbonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)7-4-5(10)2-3-6(7)8(11)12/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZFKHATVZXBFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Br)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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